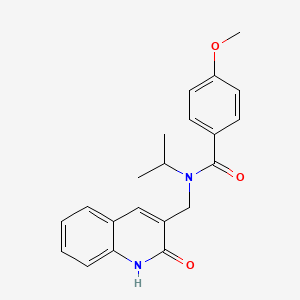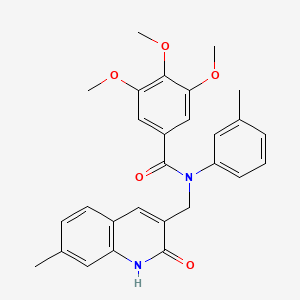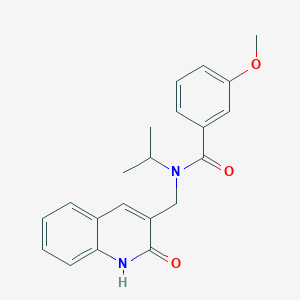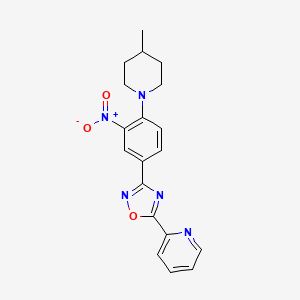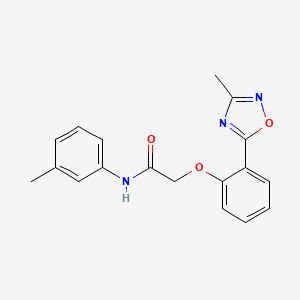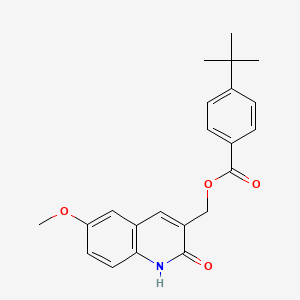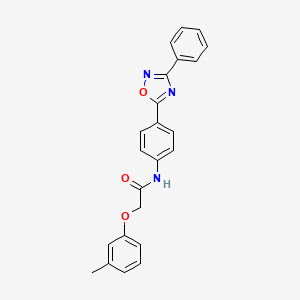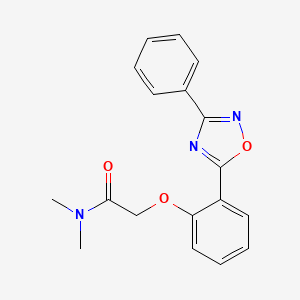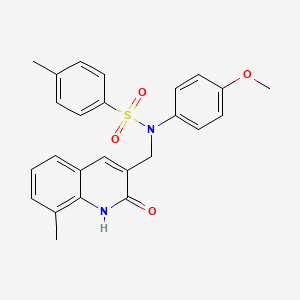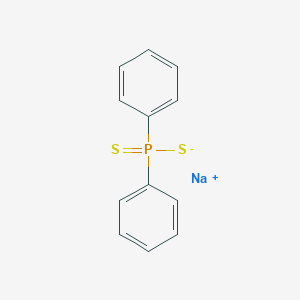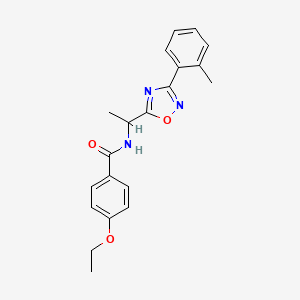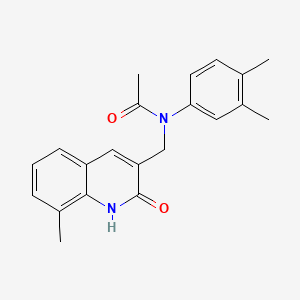
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide, also known as DMQA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound that is commonly used in the pharmaceutical industry. DMQA has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide exerts its biological effects through multiple mechanisms of action. It has been found to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have antioxidant effects, which protect cells from oxidative damage. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have anti-inflammatory effects, which reduce inflammation and pain. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to induce apoptosis in cancer cells, which inhibits their growth and proliferation. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to have neuroprotective effects, which protect neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been extensively studied and its biological effects are well-characterized. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have a wide range of biological activities, making it a potential candidate for a variety of scientific research applications. However, there are also limitations to the use of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide in lab experiments. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has not been extensively studied in vivo and its pharmacokinetics and toxicity are not well-characterized. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide may also have off-target effects that need to be considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide. One area of interest is the development of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide-based therapies for cancer and neurodegenerative diseases. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have potent anticancer and neuroprotective effects, making it a potential candidate for the development of novel therapies. Another area of interest is the study of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide's effects on the immune system. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been found to have anti-inflammatory effects, and further research is needed to determine its potential as an immunomodulatory agent. Finally, the pharmacokinetics and toxicity of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide need to be further studied to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide involves the reaction of 2-hydroxy-8-methylquinoline with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with N,N-dimethylacetamide to yield N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide. This synthesis method has been optimized for high yield and purity and has been extensively used in the production of N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide for scientific research.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(3,4-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)acetamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(3,4-dimethylphenyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-8-9-19(10-15(13)3)23(16(4)24)12-18-11-17-7-5-6-14(2)20(17)22-21(18)25/h5-11H,12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXZWWCJVPNFMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(C3=CC(=C(C=C3)C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

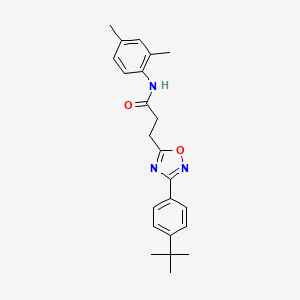
![3-chloro-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7690143.png)
